molecular formula C15H18N6O4 B2871157 1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)urea CAS No. 2034540-23-1

1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)urea

Cat. No. B2871157
CAS RN: 2034540-23-1
M. Wt: 346.347
InChI Key: FSXXZWGZRRTQPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)urea is a useful research compound. Its molecular formula is C15H18N6O4 and its molecular weight is 346.347. The purity is usually 95%.
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Scientific Research Applications

Formation of Imidazo-sym-triazine Derivatives : Efforts in chemical synthesis have produced derivatives of imidazo-sym-triazine through reactions involving aryl isocyanates and arenesulfonyl chlorides, leading to compounds such as urea and N-arenesulfonyl-substituted imidazo-sym-triazinones. This work expands the scope of triazine chemistry and its potential applications in various fields (Dovlatyan, Eliazyan, Pivazyan, & Yengoyan, 2009).

Degradation and Soil Impact of Sulfonylurea Herbicides : Investigating the soil degradation and microbial activity effects of certain sulfonylurea herbicides, studies have shown that these compounds, including triasulfuron, do not significantly affect soil respiration and dehydrogenase activity at concentrations used in agricultural practice. This research contributes to understanding the environmental impact of herbicides on soil health (Dinelli, Vicari, & Accinelli, 1998).

Chelation-Controlled Synthesis of Unsymmetrical Ketones : The study on N-(2,4-Dimethoxy-1,3,5-triazinyl)amide highlights its behavior akin to N-methoxy-N-methylamide but with higher reactivity for nucleophilic substitution, facilitating the synthesis of unsymmetrical ketones. This showcases a novel approach in the realm of organic synthesis, enhancing the versatility of triazinyl compounds (Hirao, Saeki, Takahashi, Iwai, Nishiwaki, & Ohga, 2022).

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O4/c1-21(2)13-18-12(19-15(20-13)23-3)7-16-14(22)17-9-4-5-10-11(6-9)25-8-24-10/h4-6H,7-8H2,1-3H3,(H2,16,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSXXZWGZRRTQPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNC(=O)NC2=CC3=C(C=C2)OCO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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